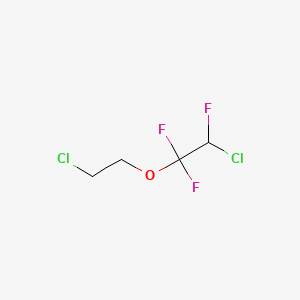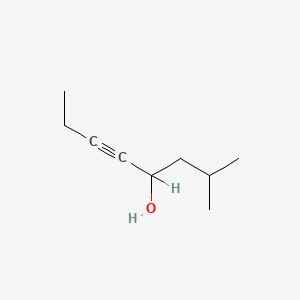
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane
Descripción general
Descripción
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is an organic compound with the molecular formula C4H5Cl2F3O. This compound is characterized by the presence of chloro, ethoxy, and trifluoro groups, making it a unique and versatile chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane typically involves the reaction of 2-chloroethanol with 1,1,2-trifluoroethane in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 2-hydroxy-1-(2-chloroethoxy)-1,1,2-trifluoroethane.
Oxidation: Formation of 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethanal or 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethanoic acid.
Reduction: Formation of 1-(2-chloroethoxy)-1,1,2-trifluoroethane.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoro groups can form strong interactions with these targets, leading to changes in their activity and function. The ethoxy group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(2-chloroethoxy)ethane: Similar structure but lacks the trifluoro groups, resulting in different chemical and physical properties.
1-Chloro-2-ethoxyethane: Contains an ethoxy group but lacks the chloro and trifluoro groups, leading to different reactivity and applications.
2-Chloro-1-(2-chloroethoxy)propane: Similar structure but with a propane backbone, affecting its chemical behavior and uses.
Uniqueness
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is unique due to the presence of both chloro and trifluoro groups, which impart distinct chemical properties such as high electronegativity and reactivity. These properties make it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
IUPAC Name |
2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2F3O/c5-1-2-10-4(8,9)3(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZSRFYSFRHFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371383 | |
| Record name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-45-0 | |
| Record name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















